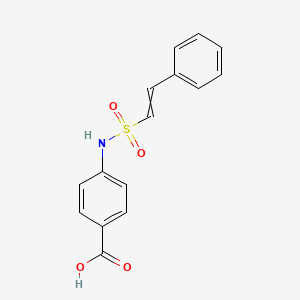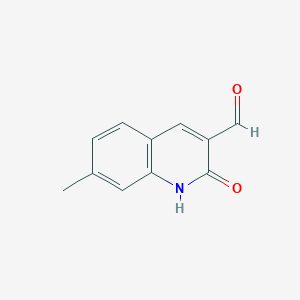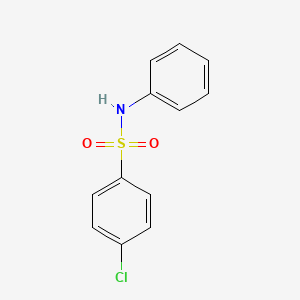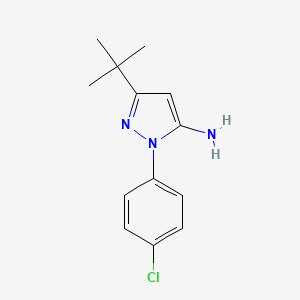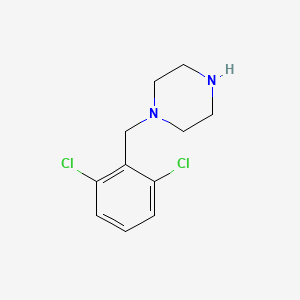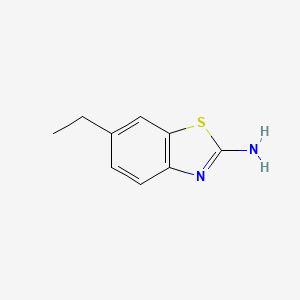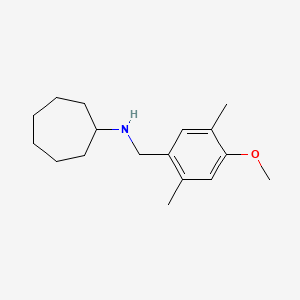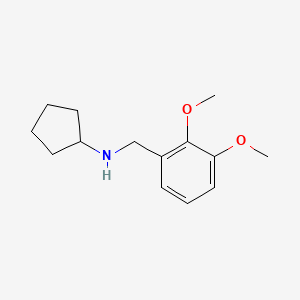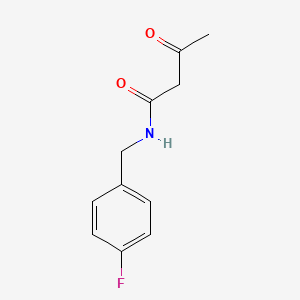
N-(4-Fluorobenzyl)-3-oxobutanamide
Übersicht
Beschreibung
Structure Elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide
The paper titled "Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted (13) C NMR shifts - a case study" provides a comprehensive analysis of a new cannabimimetic designer drug. The study utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure of the compound, which features a highly substituted pyrazole skeleton. The researchers narrowed down the possible structures to a subset of pyrazoles and imidazoles through initial NMR analysis. They identified four substituents on the heterocyclic skeleton, including a proton, a 5-fluoropentyl group, a 4-fluorophenyl substituent, and a carbamoyl group with a methyl residue. The use of Internet shift prediction programs was crucial for the prediction of (13) C shift values, which allowed for an efficient and unambiguous determination of the compound's structure. The identified compound is a homologue of AZ-037, which is available from Internet suppliers .
Fluorescence Properties of 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole Derivatives
The study "Characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of some primary and secondary sympathomimetic amines" explores the fluorescence properties of derivatives synthesized using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F). This fluorogenic reagent was used to derivatize methamphetamine and its metabolites for detection by laser-induced fluorescence. The study observed that the fluorescence intensities of the secondary amine derivatives were high and comparable in chloroform, but extremely low in acetic acid. The absorption and fluorescence spectra were analyzed in various solvents, noting bathochromic shifts and changes in molar absorptivity with solvent polarity. The fluorescence intensities were not sensitive to pH changes within the 2-9 range, except for methamphetamine and p-methoxyamphetamine, which showed a significant decrease in intensity at pH levels above 9 .
Synthesis Analysis
The synthesis of the compounds in both studies involved complex organic reactions. In the first study, the synthesis process was not detailed, but the structure elucidation suggests a multi-step synthesis involving the formation of a pyrazole ring and subsequent functionalization with various substituents . The second study involved the derivatization of methamphetamine and its metabolites using NBD-F, which likely involved the formation of a fluorescent derivative through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of the designer drug in the first study was determined using advanced NMR techniques, including (1) H,(13) C HMBC, and comparison of predicted and observed (13) C chemical shifts. The structure features a pyrazole ring with multiple substituents, including a 5-fluoropentyl group and a 4-fluorophenyl substituent . In the second study, the molecular structure of the NBD-F derivatives was not explicitly detailed, but the fluorescence properties suggest a conjugated system that allows for efficient energy absorption and emission .
Chemical Reactions Analysis
The chemical reactions involved in the first study are not explicitly described, but the structure elucidation implies reactions for the formation of the pyrazole ring and its functionalization. The second study involved the reaction of primary and secondary amines with NBD-F to form fluorescent derivatives, which is indicative of a nucleophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were explored through their spectroscopic characteristics. The first study focused on the NMR spectroscopic properties to elucidate the structure . The second study examined the fluorescence properties, noting how solvent polarity and pH affect the fluorescence intensity and emission wavelengths of the NBD-F derivatives .
Wissenschaftliche Forschungsanwendungen
Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been synthesized and biologically evaluated . This compound is a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate .
Methods of Application
The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .
Results or Outcomes
The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating the PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turn increased the survival rate of nerve cells, protecting them from ischemic injury . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .
Application in Environmental Chemistry
Field
This application falls under the field of Environmental Chemistry .
Summary of the Application
The degradation kinetics of a compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “FBEZF”, in water under different conditions has been studied .
Methods of Application
The study investigated the photolysis of FBEZF in water and aimed to elucidate the potential degradation intermediates and mechanism of FBEZF degradation in water .
Results or Outcomes
The specific results or outcomes of this study are not provided in the available information .
Application in Neuroprotection
Field
This application falls under the field of Neuroscience .
Summary of the Application
A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been evaluated for its protective effects on ischemic stroke .
Methods of Application
The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .
Results or Outcomes
The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating the PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turns the survival rate of nerve cells was increased, so that the ischemic injury of neurons was protected accordingly . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .
Application in Radiosynthesis
Field
This application falls under the field of Radiopharmacy .
Summary of the Application
A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “N-Succinimidyl 4-[18 F]fluorobenzoate ([18 F]SFB)”, has been widely used for labeling of biomolecules .
Methods of Application
The radiosynthesis of [18 F]SFB has been automated by several groups .
Results or Outcomes
The specific results or outcomes of this study are not provided in the available information .
Application in Stroke Treatment
Field
This application falls under the field of Neuroscience .
Summary of the Application
A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been evaluated for its protective effects on ischemic stroke .
Methods of Application
The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .
Results or Outcomes
The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turns the survival rate of nerve cells was increased, so that the ischemic injury of neurons was protected accordingly . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .
Application in Solvent Expeditor
Field
This application falls under the field of Chemistry .
Summary of the Application
A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “4-fluorobenzyl cyanide (FBCN)”, has been used as a sterically-hindered solvent to expedite certain chemical reactions .
Methods of Application
FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .
Results or Outcomes
The specific results or outcomes of this study are not provided in the available information .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOJMGFAXNTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354891 | |
| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-3-oxobutanamide | |
CAS RN |
116475-94-6 | |
| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)


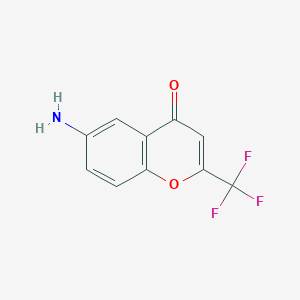
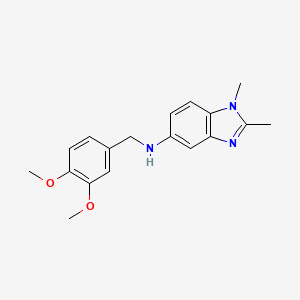
![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
